molecular formula C20H11N3O3 B3296243 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-02-7

2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No. B3296243
CAS RN: 892757-02-7
M. Wt: 341.3 g/mol
InChI Key: KOZOAWGNVJYNST-UHFFFAOYSA-N
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Description

The compound “2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a benzo[f]chromen-3-one structure . It’s worth noting that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and the coupling with the benzo[f]chromen-3-one structure . The synthesis process involves the use of isonicotinaldehyde and other reagents, and the product is further recrystallized from ethanol .


Molecular Structure Analysis

In the electronic ground state, there exist two competitive hydrogen bonding (HB) isomers for this compound. One conformer reveals a five-membered ring HB structure between O-H and carbonyl oxygen, while the other conformer possesses a six-membered ring HB formation between O-H and pyridyl nitrogen .


Chemical Reactions Analysis

Upon excitation, both conformers of this compound undergo excited-state intramolecular proton transfer (ESIPT) reaction . Following ESIPT, one conformer gives rise to a tautomer emission maximized at 534 nm in dichloromethane .

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antiviral and antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one in lab experiments include its high potency and selectivity towards specific targets, its ability to exhibit multiple biological activities, and its potential as a fluorescent probe and photosensitizer. However, the limitations of using this compound include its poor solubility in aqueous solutions, its potential toxicity towards normal cells, and the need for further optimization of its synthesis and purification methods.

Future Directions

There are several future directions for the research on 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one. One of the potential directions is the development of novel derivatives with improved efficacy and safety profiles. Another direction is the evaluation of the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Additionally, the compound's potential as a fluorescent probe and photosensitizer can be further explored for various applications in bioimaging and photodynamic therapy.

Scientific Research Applications

2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The compound has also been evaluated for its potential as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-20-16(19-22-18(23-26-19)13-7-9-21-10-8-13)11-15-14-4-2-1-3-12(14)5-6-17(15)25-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOAWGNVJYNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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